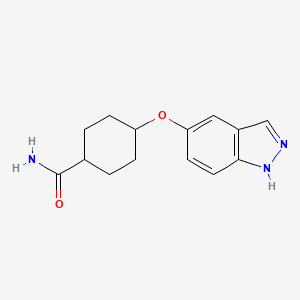
Benzaldehyde, 4-amino-, oxime
概要
説明
Benzaldehyde, 4-amino-, oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH this compound is derived from p-aminobenzaldehyde, which is an aromatic aldehyde with an amino group at the para position
準備方法
Synthetic Routes and Reaction Conditions
Benzaldehyde, 4-amino-, oxime can be synthesized through several methods. One common method involves the reaction of p-aminobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of p-aminobenzaldehyde oxime may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
Benzaldehyde, 4-amino-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
Benzaldehyde, 4-amino-, oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes and other industrial chemicals.
作用機序
The mechanism of action of p-aminobenzaldehyde oxime involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes, leading to inhibition or activation of specific pathways. The exact mechanism can vary depending on the specific application and the molecular targets involved .
類似化合物との比較
Similar Compounds
p-Nitrobenzaldehyde oxime: Similar structure but with a nitro group instead of an amino group.
p-Hydroxybenzaldehyde oxime: Contains a hydroxyl group at the para position.
p-Methoxybenzaldehyde oxime: Features a methoxy group at the para position.
Uniqueness
Benzaldehyde, 4-amino-, oxime is unique due to the presence of the amino group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various synthetic and research applications .
特性
CAS番号 |
3419-18-9 |
|---|---|
分子式 |
C7H8N2O |
分子量 |
136.15 g/mol |
IUPAC名 |
N-[(4-aminophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H8N2O/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H,8H2 |
InChIキー |
YNTVUIMHMDCDHR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=NO)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














